
Methylpyrroporphyrin XXI ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpyrroporphyrin XXI ethyl ester, also known as MPEP, is a synthetic compound that belongs to the porphyrin family. Porphyrins are organic compounds that play an essential role in biological processes, such as oxygen transport, electron transfer, and catalysis. MPEP is a promising compound in the field of biomedical research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
Methylpyrroporphyrin XXI ethyl ester exerts its therapeutic effects by binding to and inhibiting the activity of metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, such as learning, memory, and pain perception. By inhibiting the activity of mGluRs, Methylpyrroporphyrin XXI ethyl ester can modulate these processes and provide therapeutic benefits.
Effets Biochimiques Et Physiologiques
Methylpyrroporphyrin XXI ethyl ester has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, Methylpyrroporphyrin XXI ethyl ester has been shown to have anti-inflammatory, antioxidant, and antitumor activities. Methylpyrroporphyrin XXI ethyl ester has also been shown to improve cognitive function and reduce anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methylpyrroporphyrin XXI ethyl ester is a highly potent and selective inhibitor of mGluRs, making it a valuable tool for studying the physiological and pathological roles of these receptors. However, Methylpyrroporphyrin XXI ethyl ester has some limitations in laboratory experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of Methylpyrroporphyrin XXI ethyl ester. One area of interest is the development of novel analogs of Methylpyrroporphyrin XXI ethyl ester with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the exploration of the therapeutic potential of Methylpyrroporphyrin XXI ethyl ester in other neurological and psychiatric disorders, such as schizophrenia and addiction. Furthermore, the mechanism of action of Methylpyrroporphyrin XXI ethyl ester and its effects on other signaling pathways are still not fully understood, providing opportunities for further research in this field.
Conclusion:
Methylpyrroporphyrin XXI ethyl ester is a promising compound with potential therapeutic applications in various fields of medicine. Its unique chemical structure and selective inhibition of mGluRs make it a valuable tool for studying the physiological and pathological roles of these receptors. Further research is needed to fully understand the mechanism of action of Methylpyrroporphyrin XXI ethyl ester and its potential therapeutic benefits in other disorders.
Méthodes De Synthèse
Methylpyrroporphyrin XXI ethyl ester can be synthesized through the condensation of pyrrole and aldehyde derivatives in the presence of a catalyst. The resulting product is then subjected to esterification to obtain the final compound. The synthesis of Methylpyrroporphyrin XXI ethyl ester is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methylpyrroporphyrin XXI ethyl ester has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of Methylpyrroporphyrin XXI ethyl ester is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Methylpyrroporphyrin XXI ethyl ester has been shown to have neuroprotective properties by inhibiting the activity of glutamate receptors, which are known to cause neuronal damage in these disorders.
Propriétés
Numéro CAS |
106283-63-0 |
|---|---|
Nom du produit |
Methylpyrroporphyrin XXI ethyl ester |
Formule moléculaire |
C34H40N4O2 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
ethyl 3-(13,17-diethyl-3,7,8,12,18-pentamethyl-23,24-dihydroporphyrin-2-yl)propanoate |
InChI |
InChI=1S/C34H40N4O2/c1-9-23-20(6)28-14-26-18(4)19(5)27(35-26)15-29-22(8)25(12-13-34(39)40-11-3)33(38-29)16-30-21(7)24(10-2)32(37-30)17-31(23)36-28/h14-17,36-37H,9-13H2,1-8H3 |
Clé InChI |
NBEPZYDUOWMAMS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



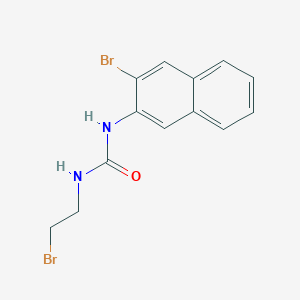
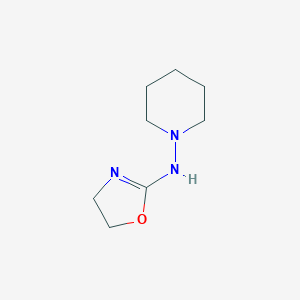
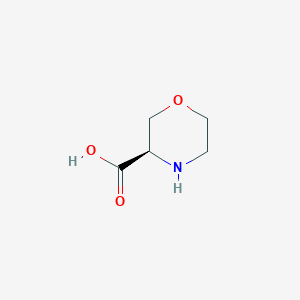
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
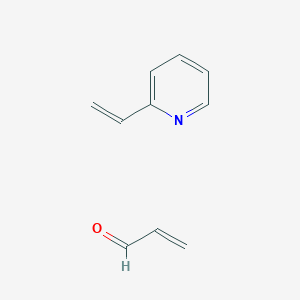
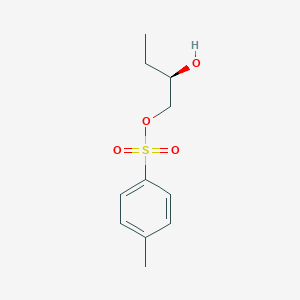
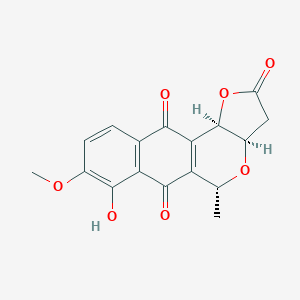
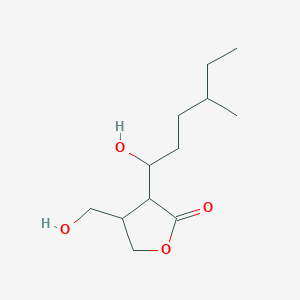
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
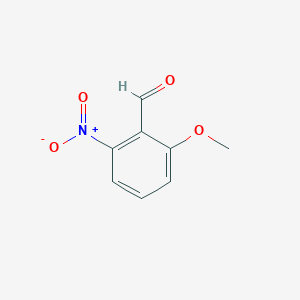
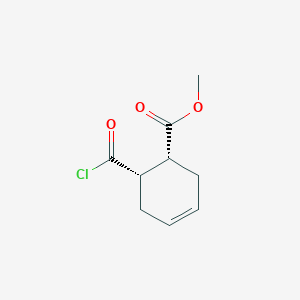
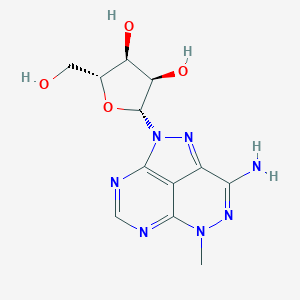
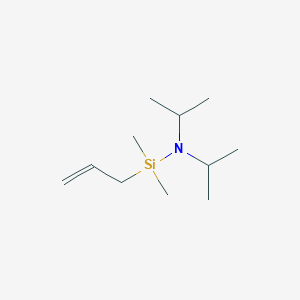
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)